molecular formula C11H12O5 B15059852 7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B15059852
M. Wt: 224.21 g/mol
InChI Key: WBNKHTUHKGMASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxane carboxylic acids It is characterized by its unique structure, which includes a benzodioxane ring system with an ethoxy group at the 7-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group. The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to form the carboxylic acid group at the 6-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted benzodioxane derivatives, which can be further utilized in different applications.

Scientific Research Applications

7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • 7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Comparison: Compared to these similar compounds, 7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different research and industrial contexts .

Properties

IUPAC Name

6-ethoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-14-8-6-10-9(15-3-4-16-10)5-7(8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNKHTUHKGMASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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